Acetamido(methoxy)phosphinate
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Overview
Description
Acetamido(methoxy)phosphinate is a compound that belongs to the class of phosphinates, which are organophosphorus compounds containing a phosphorus atom bonded to an oxygen atom and an organic group Phosphinates are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetamido(methoxy)phosphinate typically involves the reaction of acetamide with methoxyphosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
Acetamido(methoxy)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinate oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphinate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
Acetamido(methoxy)phosphinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential use in drug development, particularly as a bioisostere for designing new pharmaceuticals.
Industry: Utilized in the development of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of acetamido(methoxy)phosphinate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by mimicking the transition state of the enzyme’s natural substrate. This inhibition occurs through the formation of a stable complex between the compound and the enzyme, thereby blocking the enzyme’s activity. The molecular pathways involved in this process are still under investigation, but it is believed that the compound’s phosphinate group plays a crucial role in its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Phosphonates: Compounds containing a phosphorus-carbon bond.
Phosphates: Compounds containing a phosphorus-oxygen bond.
Phosphinates: Compounds similar to acetamido(methoxy)phosphinate but with different substituents
Uniqueness
This compound is unique due to its specific combination of acetamido and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and industrial materials .
Properties
CAS No. |
82452-61-7 |
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Molecular Formula |
C3H7NO4P- |
Molecular Weight |
152.07 g/mol |
IUPAC Name |
acetamido(methoxy)phosphinate |
InChI |
InChI=1S/C3H8NO4P/c1-3(5)4-9(6,7)8-2/h1-2H3,(H2,4,5,6,7)/p-1 |
InChI Key |
OEUXCUMOOWHYQO-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NP(=O)([O-])OC |
Origin of Product |
United States |
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